Cas no 2649060-50-2 (6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine)

6-Chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine is a versatile heterocyclic compound featuring both chloro and isocyanate functional groups, making it a valuable intermediate in organic synthesis. The presence of the isocyanate moiety allows for efficient reactivity with nucleophiles, enabling the formation of ureas, carbamates, and other derivatives. The chloro and methoxy substituents on the pyridine ring enhance its utility in cross-coupling reactions and further functionalization. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural motifs are often employed in the development of bioactive molecules. Its stability and well-defined reactivity profile make it a reliable choice for synthetic applications.
6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine structure
2649060-50-2 structure
Product name:6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine
CAS No:2649060-50-2
MF:C10H11ClN2O2
Molecular Weight:226.659541368484
CID:6086217
PubChem ID:165635558

6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine 化学的及び物理的性質

名前と識別子

    • 6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine
    • 2649060-50-2
    • EN300-1994989
    • インチ: 1S/C10H11ClN2O2/c1-10(2,12-6-14)7-4-5-8(11)13-9(7)15-3/h4-5H,1-3H3
    • InChIKey: QJPVXPDEVCOPTB-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(=N1)OC)C(C)(C)N=C=O

計算された属性

  • 精确分子量: 226.0509053g/mol
  • 同位素质量: 226.0509053g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 264
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.6Ų
  • XLogP3: 3.4

6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1994989-10.0g
6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine
2649060-50-2
10g
$5652.0 2023-06-03
Enamine
EN300-1994989-1.0g
6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine
2649060-50-2
1g
$1315.0 2023-06-03
Enamine
EN300-1994989-0.5g
6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine
2649060-50-2
0.5g
$1262.0 2023-09-16
Enamine
EN300-1994989-10g
6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine
2649060-50-2
10g
$5652.0 2023-09-16
Enamine
EN300-1994989-0.1g
6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine
2649060-50-2
0.1g
$1157.0 2023-09-16
Enamine
EN300-1994989-5g
6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine
2649060-50-2
5g
$3812.0 2023-09-16
Enamine
EN300-1994989-0.25g
6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine
2649060-50-2
0.25g
$1209.0 2023-09-16
Enamine
EN300-1994989-5.0g
6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine
2649060-50-2
5g
$3812.0 2023-06-03
Enamine
EN300-1994989-0.05g
6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine
2649060-50-2
0.05g
$1104.0 2023-09-16
Enamine
EN300-1994989-2.5g
6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine
2649060-50-2
2.5g
$2576.0 2023-09-16

6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine 関連文献

6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridineに関する追加情報

Comprehensive Overview of 6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine (CAS No. 2649060-50-2)

6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine, identified by its CAS No. 2649060-50-2, is a specialized chemical compound gaining attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a chloro substituent and an isocyanate functional group, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly exploring its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

The compound's methoxypyridine backbone contributes to its stability and reactivity, enabling precise modifications for targeted applications. In recent years, the demand for high-purity heterocyclic compounds like this has surged, driven by advancements in precision medicine and green chemistry. Analytical techniques such as HPLC and NMR spectroscopy are critical for verifying its purity, a key concern for laboratories focusing on structure-activity relationship (SAR) studies.

From an industrial perspective, 6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine aligns with the growing trend of sustainable synthetic routes. Manufacturers are optimizing production processes to minimize waste, responding to the global push for Environmentally Friendly Manufacturing (EFM). This compound's role in catalyzed coupling reactions further enhances its appeal, as it supports the development of more efficient cross-coupling methodologies.

In the context of AI-driven drug discovery, this compound has emerged as a subject of computational modeling studies. Its molecular docking potential with various biological targets is being investigated using machine learning algorithms, a hot topic in cheminformatics. Such applications highlight its relevance in modern high-throughput screening (HTS) platforms, where researchers prioritize compounds with balanced lipophilicity and hydrogen bonding capacity.

Quality control protocols for CAS No. 2649060-50-2 emphasize strict adherence to ICH guidelines, particularly for impurities profiling. The compound's stability under various pH conditions and thermal stress is routinely evaluated, addressing the pharmaceutical industry's focus on degradation pathway analysis. These studies are crucial for ensuring batch-to-batch consistency in GMP-compliant production environments.

Emerging applications in material science have also been reported, with researchers exploring its incorporation into functionalized polymers. The isocyanate group offers reactive sites for creating novel polyurethane derivatives with tailored properties. This interdisciplinary potential positions the compound at the intersection of small-molecule chemistry and advanced materials engineering.

For synthetic chemists, the regioselectivity of reactions involving this pyridine derivative remains a key research area. Recent publications discuss innovative protection-deprotection strategies for its functional groups, reflecting the broader interest in selective functionalization techniques. Such methodological advances support its growing use in multistep synthesis of complex molecular architectures.

From a commercial standpoint, suppliers are noting increased inquiries about custom synthesis options for this compound, particularly for labeled analogs used in mechanistic studies. The market trajectory suggests expanding applications in radiopharmaceuticals and PET tracer development, where its structural features enable precise molecular targeting capabilities.

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